![molecular formula C11H13F2NO3S B7533163 N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide, also known as DMS-10, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of compounds known as sulfonamides, which have been used as therapeutic agents for decades. DMS-10 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide is not fully understood, but it is believed to involve multiple targets in cancer cells. One proposed target is the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is involved in tumor growth and survival. N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide has been shown to inhibit CAIX activity, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide has been shown to have other biochemical and physiological effects. For example, N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide has been shown to inhibit the activity of certain enzymes involved in inflammation and to reduce the production of reactive oxygen species (ROS), which can damage cells and contribute to disease.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide for lab experiments is its potency and specificity. N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide has been shown to have potent anti-tumor activity in preclinical models, and its mechanism of action is believed to be specific to cancer cells. However, one limitation of N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide is its complexity and the difficulty of synthesizing it. This may limit its availability for research purposes.
Future Directions
There are several future directions for research on N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide. One area of interest is the development of new synthetic methods for N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide that are more efficient and scalable. Another area of interest is the evaluation of N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide in clinical trials for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide and to identify other potential targets for this compound. Finally, there is potential for N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide to be used in combination with other drugs or therapies to enhance its anti-tumor effects.
Synthesis Methods
The synthesis of N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide involves several steps, starting with the reaction of 4-(difluoromethylsulfonyl)aniline with 2-methylpropanoic acid. This is followed by a series of reactions, including esterification, amidation, and deprotection, to yield the final product. The synthesis of N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. These studies have demonstrated that N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide has potent anti-tumor activity, inhibiting the growth and proliferation of cancer cells. N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.
properties
IUPAC Name |
N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3S/c1-7(2)10(15)14-8-3-5-9(6-4-8)18(16,17)11(12)13/h3-7,11H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLUTNOMYZZUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)
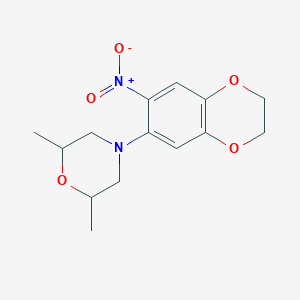
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
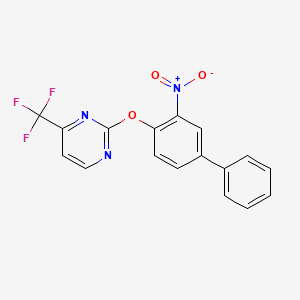

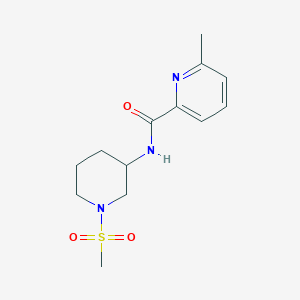
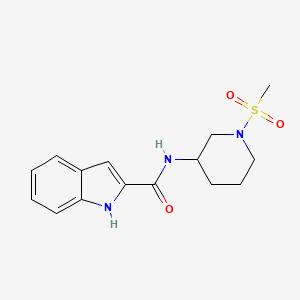
![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![N-(1-methylsulfonylpiperidin-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7533171.png)
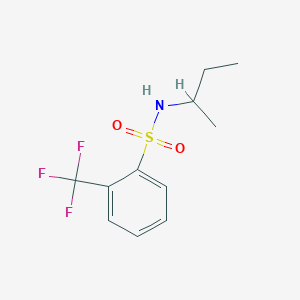
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533178.png)